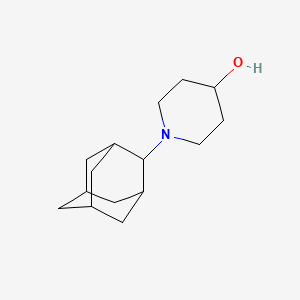
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone, also known as TCDP, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. TCDP is a white crystalline solid with a molecular formula of C16H18Cl3O2 and a molecular weight of 371.67 g/mol.
作用机制
The mechanism of action of 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins, which may contribute to its antiviral and anticancer properties. This compound has also been shown to form stable complexes with metal ions, which may contribute to its ability to degrade persistent organic pollutants.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus. In addition, this compound has been shown to have low toxicity in animal models, indicating that it may be a safe and effective therapeutic agent.
实验室实验的优点和局限性
One advantage of using 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its low toxicity, which makes it a safe compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in certain experimental systems.
未来方向
There are several future directions for research on 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone. One direction is to further investigate its antiviral and anticancer properties and to determine the specific enzymes and proteins that it targets. Another direction is to explore its potential applications in environmental science, particularly in the degradation of persistent organic pollutants. Additionally, this compound could be used as a building block for the synthesis of novel materials and polymers, which could have a wide range of applications in various fields.
合成方法
The synthesis of 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone involves the reaction of 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone with thionyl chloride and phosphorus pentachloride in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used to produce this compound in large quantities for research purposes.
科学研究应用
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone has been studied for its potential applications in various fields, including medicinal chemistry, environmental science, and materials science. In medicinal chemistry, this compound has been shown to have antiviral and anticancer properties. In environmental science, this compound has been studied for its ability to degrade persistent organic pollutants in soil and water. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials.
属性
IUPAC Name |
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3O2/c1-12(2,3)11(18)9-13(19,14(15,16)17)10-7-5-4-6-8-10/h4-8,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDCPJLVCFHEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(C1=CC=CC=C1)(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161215.png)
![4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5161217.png)

![4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide](/img/structure/B5161230.png)
![5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5161234.png)
![3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5161240.png)
![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5161244.png)
![2-imino-5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5161251.png)
![2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride](/img/structure/B5161273.png)
![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)
![5'-allyl 3'-benzyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5161285.png)

![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)
